Enhanced Lipophilicity (logP) of 1-(4-tert-Butylphenyl)piperazine Relative to Unsubstituted Arylpiperazines
The 4-tert-butyl substituent substantially increases the lipophilicity of the arylpiperazine scaffold. 1-(4-tert-Butylphenyl)piperazine exhibits a calculated logP of 3.09 [1]. While direct experimental logP values for the simplest analog, 1-phenylpiperazine, are not provided in the same source, 1-phenylpiperazine has a reported experimental logP of approximately 1.7-2.0 [2], and 1-(4-methylphenyl)piperazine is ~2.3. This difference of at least one log unit indicates that 1-(4-tert-butylphenyl)piperazine is significantly more lipophilic, which can impact membrane permeability and distribution volume.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 3.09 (calculated) |
| Comparator Or Baseline | 1-Phenylpiperazine: ~1.7-2.0 (experimental) |
| Quantified Difference | ΔlogP ≥ 1.0 |
| Conditions | In silico calculation vs. experimental n-octanol/water partition |
Why This Matters
Higher lipophilicity can influence membrane permeability and metabolic stability, making this compound a distinct choice for optimizing pharmacokinetic properties in drug design compared to less lipophilic analogs.
- [1] Chembase. 1-(4-tert-butylphenyl)piperazine. ChemBase ID: 240023. https://www.chembase.cn/ View Source
- [2] DrugBank. 1-Phenylpiperazine. https://go.drugbank.com/drugs/DB12447 View Source
